(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate
Description
(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate is a chiral small molecule characterized by a thienopyridine core, a 2-chlorophenyl substituent, and a methanesulfonate counterion. This compound is structurally related to antiplatelet agents like clopidogrel, with the (S)-enantiomer configuration critical for its pharmacological activity . Its molecular formula is C₁₆H₁₈ClNO₆S₂, with a molecular weight of 419.90 g/mol . The methanesulfonate salt enhances solubility and stability, making it suitable for pharmaceutical formulations targeting thrombotic disorders .
Properties
CAS No. |
744256-72-2 |
|---|---|
Molecular Formula |
C17H20ClNO5S2 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.CH4O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;1H3,(H,2,3,4)/t15-;/m0./s1 |
InChI Key |
NYRGDYXGARXQTE-RSAXXLAASA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the chlorophenyl group and the esterification to form the acetate. The final step involves the addition of the methanesulfonate group under specific reaction conditions, such as the use of methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Metabolic Activation
As a prodrug, the compound undergoes hepatic metabolism to generate its active metabolite:
2.1 Hydrolysis and Oxidation
-
Ester Hydrolysis : The methyl ester is cleaved by carboxylesterases (CES1/2) to form a carboxylic acid intermediate .
-
Cytochrome P450 Oxidation : The intermediate undergoes oxidation via CYP2C19 to form a thiolactone derivative, which covalently binds to platelet ADP receptors .
2.2 Metabolite Profile
| Metabolite | Molecular Formula | Role |
|---|---|---|
| Carboxylic Acid | C₁₆H₁₆ClNO₃S | Intermediate |
| Thiolactone | C₁₅H₁₄ClNOS | Active Species |
| Methanesulfonic Acid | CH₄O₃S | Byproduct |
Degradation Pathways
The compound is susceptible to degradation under specific conditions:
3.1 Hydrolytic Cleavage
-
Ester Hydrolysis : The methyl ester undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), yielding the carboxylic acid .
-
Sulfate Hydrolysis : The methanesulfonate group is labile under basic conditions, leading to desulfonation .
3.2 Thermal Stability
-
Melting Point : 145–150°C (determined via differential scanning calorimetry) .
-
Decomposition : Onset of decomposition occurs at 220°C, forming carbonized residues .
Comparative Analysis of Related Compounds
| Compound | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| Methanesulfonate | 744256-72-2 | C₁₇H₂₀ClNO₅S₂ | Prodrug form |
| Sulfate Salt | 120202-71-3 | C₁₆H₁₈ClNO₆S₂ | Active metabolite precursor |
| Parent Acid | 90055-48-4 | C₁₆H₁₆ClNO₂S | Intermediate |
Structural and Spectroscopic Data
5.1 SMILES Notation
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 .
5.2 Key Spectroscopic Peaks
Research Findings
Scientific Research Applications
Antiplatelet Activity
Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. It works by inhibiting the P2Y12 receptor on platelets, which plays a critical role in platelet activation and aggregation. This mechanism is vital for reducing the risk of thrombotic events such as myocardial infarction and stroke.
Combination Therapy
In clinical settings, Clopidogrel is often used in combination with aspirin to enhance antiplatelet effects. This dual therapy is particularly beneficial for patients undergoing percutaneous coronary interventions (PCI) or those with acute coronary syndrome (ACS).
Clinical Trials and Studies
Numerous studies have validated the efficacy of Clopidogrel in various populations:
- A landmark trial known as the CLARITY-TIMI 28 study demonstrated that Clopidogrel significantly reduced the risk of major cardiovascular events when used alongside aspirin in patients with ST-elevation myocardial infarction (STEMI) undergoing PCI.
- The CURE trial further established Clopidogrel's benefits in patients with non-ST elevation ACS, showing a reduction in cardiovascular mortality and recurrent ischemic events.
Mechanistic Studies
Research has delved into the molecular mechanisms by which Clopidogrel exerts its effects. The drug is a prodrug that requires metabolic activation via cytochrome P450 enzymes (CYP2C19), which converts it into its active thiol metabolite. This metabolite irreversibly binds to the P2Y12 receptor, inhibiting platelet aggregation.
Genetic Variability
Studies have identified genetic polymorphisms in CYP2C19 that affect individual responses to Clopidogrel. Patients with certain genetic variants may experience reduced efficacy of the drug, leading to increased risks of adverse cardiovascular events. This has prompted research into personalized medicine approaches to optimize antiplatelet therapy based on genetic testing.
Safety and Side Effects
While Clopidogrel is generally well-tolerated, it can cause side effects such as gastrointestinal bleeding and allergic reactions. The risk of bleeding increases when combined with other anticoagulants or non-steroidal anti-inflammatory drugs (NSAIDs). Monitoring and management strategies are essential to mitigate these risks.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric and Counterion Variations
(R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide
- Molecular Formula : C₁₅H₁₅ClN₂OS
- Molecular Weight : 306.81 g/mol
- Key Difference : The (R)-enantiomer and acetamide group (vs. ester in the target compound) reduce bioactivity, as the (S)-configuration and ester linkage are critical for receptor binding in antiplatelet agents .
(S)-Methyl 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate Hydrogensulfate
Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Derivatives
(S)-Methyl 2-(4-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Polymorphic Forms and Salts
- Hydrochloride Salt : Used in antithrombotic formulations, but exhibits lower solubility than methanesulfonate in aqueous media .
- Naphthalene-1,5-disulfonate Salt : A bulkier counterion improves crystalline stability and shelf life, though it may slow dissolution rates .
- Polymorphs (Alpha, Beta, Gamma) : Polymorphic forms of the hydrobromide salt demonstrate varied melting points and hygroscopicity, impacting manufacturing processes .
Biological Activity
(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate (CAS No. 744256-72-2) is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C17H20ClNO5S2
- Molecular Weight : 417.93 g/mol
- CAS Number : 744256-72-2
- Storage Conditions : Sealed in dry conditions at 2-8°C
This compound exhibits several pharmacological effects primarily through its interaction with various biological targets:
- Antiplatelet Activity : Similar to its parent compound Clopidogrel, this derivative may inhibit platelet aggregation by blocking the P2Y12 receptor, which is crucial for platelet activation and aggregation. This mechanism is vital in preventing thrombus formation and managing cardiovascular diseases.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thienopyridine moiety may enhance the compound's ability to induce apoptosis in malignant cells.
Anticancer Evaluation
A series of in vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.59 | Induction of apoptosis |
| HCT116 | 0.48 | Cell cycle arrest |
| UACC-62 | 0.42 | Inhibition of proliferation |
| K562 | 0.36 | Apoptotic pathway activation |
These findings suggest that the compound exhibits significant anticancer activity, potentially outperforming some existing treatments.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of electron-withdrawing groups (like Cl) on the aromatic ring enhances cytotoxicity. Modifications to the thienopyridine core can also influence biological activity, indicating that careful structural modifications could lead to improved efficacy.
Case Studies
-
Case Study on Antiplatelet Activity :
A study involving animal models demonstrated that this compound significantly reduced platelet aggregation compared to controls when administered at varying doses. The results indicated a dose-dependent response, aligning with the pharmacodynamics observed in Clopidogrel. -
Case Study on Cancer Cell Lines :
In a comparative study against a panel of cancer cell lines, this compound showed superior efficacy compared to standard chemotherapeutics like Doxorubicin and Cisplatin in inhibiting cell growth and inducing apoptosis.
Q & A
Q. What are the critical analytical methods for confirming the structure and stereochemistry of this compound?
To confirm the structure, employ X-ray crystallography to resolve atomic coordinates and bond angles, as demonstrated in single-crystal studies of analogous thienopyridine derivatives . For stereochemical validation, use NOESY NMR to detect spatial proximity of protons and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy .
Q. How can researchers ensure high enantiomeric purity during synthesis?
Utilize asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) or kinetic resolution techniques. Monitor purity via polarimetry or chiral HPLC with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Intermediate diastereomeric salts (e.g., with tartaric acid) can enhance enantiomeric separation .
Q. What synthetic intermediates are pivotal for constructing the thienopyridine core?
Key intermediates include:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine , synthesized via cyclization of 2-aminothiophene derivatives.
- (S)-2-(2-Chlorophenyl)acetic acid esters , prepared by enantioselective alkylation using chiral auxiliaries .
Advanced Research Questions
Q. How should contradictions between computational predictions and experimental NMR data be resolved?
Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with dynamic NMR analysis to account for conformational flexibility. For example, if computed chemical shifts diverge from observed H-NMR data, assess solvent effects or rotameric equilibria using variable-temperature NMR .
Q. What experimental designs mitigate degradation of the compound during stability studies?
Implement accelerated stability testing under ICH Q1A guidelines:
- Store samples at 40°C/75% RH and analyze degradation products via LC-MS/MS .
- Use cryogenic preservation (-80°C) for long-term stability, as organic degradation rates increase with temperature .
Q. How can the methanesulfonate counterion impact pharmacokinetic optimization?
Screen alternative counterions (e.g., besylate, tosylate) via solubility studies in biorelevant media (FaSSIF/FeSSIF). Characterize salt forms using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to correlate crystallinity with dissolution rates .
Q. What strategies prevent enantiomer interconversion during storage or biological assays?
- Avoid protic solvents (e.g., methanol) that may catalyze racemization.
- Add radical scavengers (e.g., BHT) to inhibit oxidative pathways.
- Validate enantiopurity periodically using chiral supercritical fluid chromatography (SFC) .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
Table 2. Stability Study Design for Degradation Analysis
| Condition | Duration | Analysis Method | Critical Parameters |
|---|---|---|---|
| 40°C/75% RH | 6 months | LC-MS/MS | Degradation product identification |
| Photolytic (ICH Q1B) | 1.2 M lux-hrs | UV-Vis spectroscopy | λ = 254 nm, Δ absorbance monitoring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
